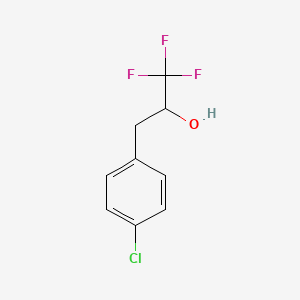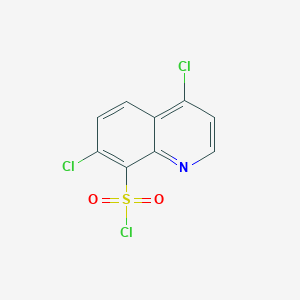![molecular formula C12H9F3N2O B1455464 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1275308-13-8](/img/structure/B1455464.png)
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group at the fourth position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carbaldehyde group at the fourth position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-amine: This compound has an amine group instead of an aldehyde group, which affects its reactivity and biological activity.
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its solubility and chemical properties.
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which impacts its hydrogen bonding and reactivity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an aldehyde group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQGFHRYKPHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)
amino}acetic acid hydrochloride](/img/structure/B1455382.png)
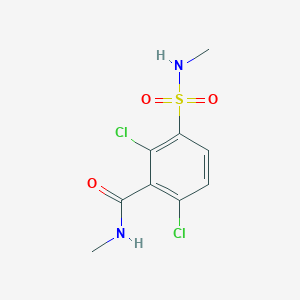
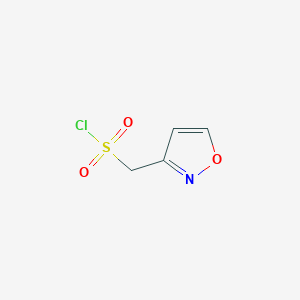
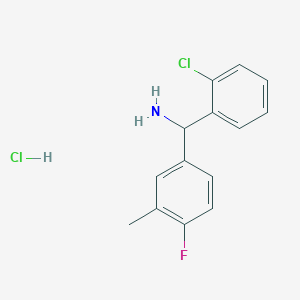
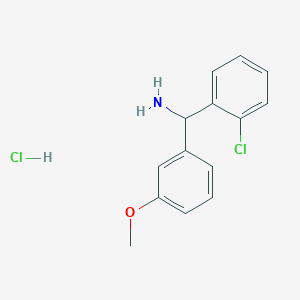
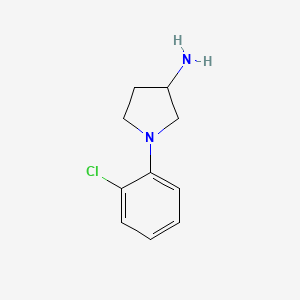
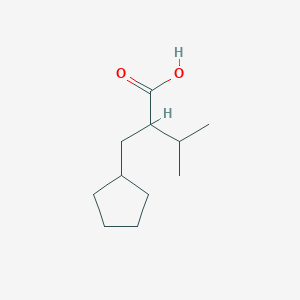
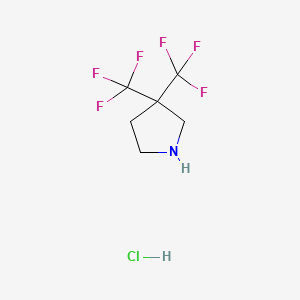
![3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B1455397.png)
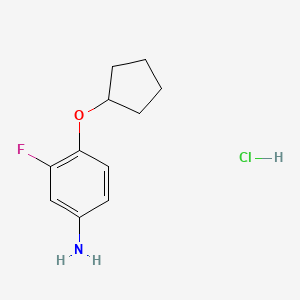
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)
